

Technical Guide: Sensory Profiling & Pharmaceutical Application of FEMA 3633

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Compound of Interest

Compound Name: *Thiazole, 2-(methoxymethyl)-*

CAS No.: 139130-53-3

Cat. No.: B140139

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Compound: 2-(Methoxymethyl)thiazole FEMA Number: 3633 CAS Number: 14542-13-3 Class: Thiazoles / Heterocyclic Aroma Chemicals

Executive Summary & Chemical Identity

2-(Methoxymethyl)thiazole is a high-impact aroma chemical belonging to the thiazole class, structurally characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, substituted at the 2-position with a methoxymethyl group.

Unlike its more common analogue 2-acetylthiazole (FEMA 3328, characteristic of popcorn/roasted nuts), FEMA 3633 exhibits a complex, concentration-dependent sensory profile ranging from vegetative/green at high concentrations to nutty, roasted, and hazelnut-like at lower concentrations.

Physicochemical "Hardware"

Property	Value	Implication for Formulation
Molecular Weight	129.18 g/mol	High volatility; significant retronasal impact.
LogP (Octanol/Water)	~1.11 (Est.)	Moderate lipophilicity; stable in aqueous-alcoholic bases.
Boiling Point	~186°C	Thermostable; survives standard granulation/drying processes.
Odor Threshold	Low (ppb range)	High potency; requires precise dilution for analysis.

Sensory Characterization: The "Software" of Perception

The sensory profile of FEMA 3633 is non-linear. Understanding this evolution is critical for its use in flavor masking (pharmaceuticals) versus flavor enhancement (food).

The Dose-Response Spectrum[1]

- Zone A (High Concentration > 10 ppm): Sharp, green, vegetative, slightly sulfurous/alliaceous. Risk: Can introduce "off-notes" if overdosed.
- Zone B (Optimal Range 0.1 - 5 ppm): Roasted hazelnut, brown butter, savory, meaty background. Benefit: Masks metallic API notes.
- Zone C (Threshold < 50 ppb): Subtle savory enhancement, mouthfeel modification (kokumi-like effect).

Protocol: GC-Olfactometry (GC-O) Profiling

To validate the sensory profile of FEMA 3633 in a specific matrix (e.g., a pediatric suspension base), a standard GC-MS analysis is insufficient due to the compound's low threshold. The following Aroma Extract Dilution Analysis (AEDA) protocol is the industry gold standard.

Experimental Workflow

Objective: Determine the Flavor Dilution (FD) factor and distinct odor qualities at the sniffing port.

- Sample Preparation:
 - Extract 50g of matrix with dichloromethane (DCM).
 - Dry over anhydrous
and concentrate to 1 mL under nitrogen stream.
- Dilution Series:
 - Prepare a stepwise dilution series () of the extract (1:2, 1:4, ... 1:1024).
- Instrumental Setup:
 - Column: DB-WAX (Polar) and DB-5 (Non-polar) to verify retention indices (RI).
 - Split: Effluent split 1:1 between Mass Spectrometer (MS) and Olfactory Detection Port (ODP).
 - ODP Conditions: Humidified air makeup to prevent nasal dehydration.
- Panelist Protocol:
 - Three trained assessors sniff the ODP.
 - Record Retention Time, Descriptor, and Intensity (0-10 scale).
 - The highest dilution at which the odorant is detected is the FD Factor.

Visualization: GC-O AEDA Workflow



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Figure 1: Systematic workflow for Aroma Extract Dilution Analysis (AEDA) to isolate FEMA 3633 sensory contribution.

Pharmaceutical Application: Bitterness Masking

FEMA 3633 is particularly valuable in drug development for masking amine-based APIs (e.g., antibiotics, antihistamines) which often carry a lingering metallic bitterness.

Mechanism of Action: Cross-Modal Suppression

Thiazoles do not physically bind to the bitter API. Instead, they operate via cognitive distraction and signal interference.

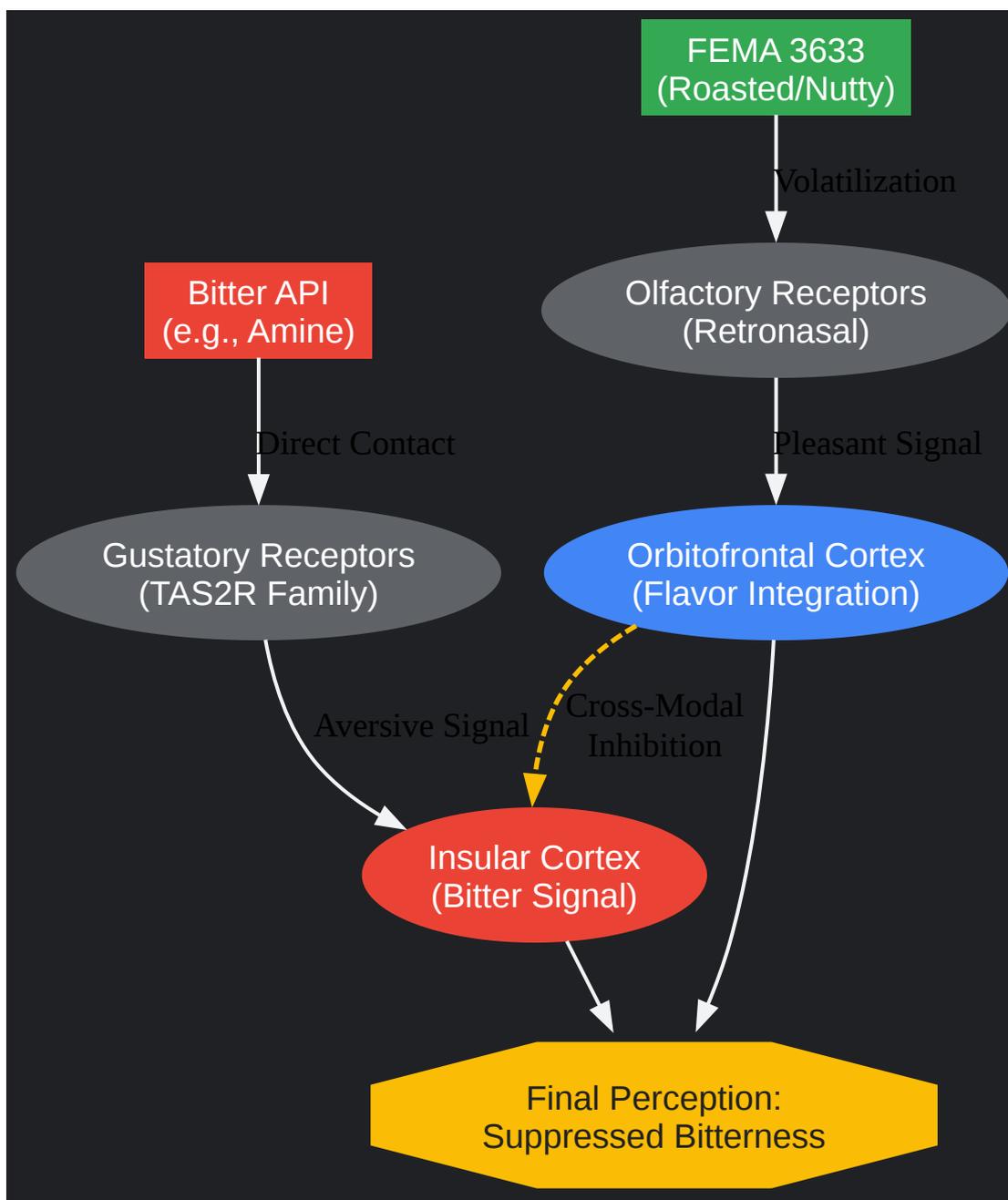
- Congruency: The "roasted/brown" notes of FEMA 3633 are congruent with sweet/savory modalities (chocolate, coffee, caramel).
- Phantom Aroma: By introducing a retronasal "roasted" signal, the brain anticipates a caloric/cooked substance, suppressing the innate rejection response triggered by bitterness (which evolutionarily signals toxicity).

Formulation Protocol: Masking Optimization

Goal: Determine the optimal concentration of FEMA 3633 to mask 50mg/5mL Ranitidine (or model bitterant).

Step	Action	Rationale
1	Base Formulation	Create a 60% sucrose or sorbitol base (Sweetness is required as a backbone).
2	Stock Solution	Dissolve FEMA 3633 at 1% in Propylene Glycol (PG).
3	Dosing	Add Stock to Base at 0.5 ppm, 1.0 ppm, 2.5 ppm, 5.0 ppm.
4	Triangle Test	Panelists compare (Base + API) vs. (Base + API + FEMA 3633).
5	Preference Mapping	Identify the concentration where bitterness intensity drops without introducing "vegetative" off-notes.

Visualization: Bitterness Masking Pathway



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Figure 2: Cross-modal sensory integration pathway showing how FEMA 3633 mitigates bitter perception.

Synthesis & Origin (Maillard Chemistry)

Understanding the origin of FEMA 3633 validates its stability profile. It is a Maillard Reaction Product (MRP), typically formed during the thermal degradation of reducing sugars in the

presence of sulfur-containing amino acids (Cysteine).

- Precursors: Cysteine + Pyruvaldehyde/Glyoxal + Methanol source.
- Stability: Because it is formed under heat, FEMA 3633 is highly stable in thermal processing (e.g., hot-melt extrusion or spray drying), unlike delicate fruit esters.

References

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